7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
4-Chlorophenyl Group: Typically introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.
4-Fluorophenyl Group: Introduced through a similar substitution reaction using 4-fluorobenzyl chloride.
Methoxymethyl Group: Added via alkylation using methoxymethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
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Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 3-aminopyrazole and an appropriate β-dicarbonyl compound.
Reaction Conditions: Cyclization under acidic or basic conditions, often using a catalyst such as p-toluenesulfonic acid or sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Formation of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-formylpyrazolo[1,5-a]pyrimidine.
Reduction: Formation of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)dihydropyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets can be leveraged in the design of new pharmaceuticals.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.
7-(4-chlorophenyl)-3-(4-methylphenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine: Substitution of the fluorine atom with a methyl group can lead to different pharmacological properties.
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Replacement of the methoxymethyl group with a methyl group can alter its chemical behavior and biological interactions.
Uniqueness
The presence of both 4-chlorophenyl and 4-fluorophenyl groups, along with the methoxymethyl substituent, gives 7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine unique properties. These include enhanced binding affinity to certain biological targets and distinct chemical reactivity, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O/c1-26-12-17-19(14-4-8-16(22)9-5-14)20-23-11-10-18(25(20)24-17)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDONYHYLFACES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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